molecular formula C19H24N2O3 B2404580 N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide CAS No. 953170-32-6

N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide

Cat. No.: B2404580
CAS No.: 953170-32-6
M. Wt: 328.412
InChI Key: OXELWTUJVJQUMO-UHFFFAOYSA-N
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Description

“N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), which is a common feature in many pharmaceutical drugs . The compound also has a dimethylamino group attached to the phenethyl part, which could potentially give it basic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (4-(dimethylamino)phenethylamine) with 3,4-dimethoxybenzoyl chloride, a derivative of 3,4-dimethoxybenzoic acid . This would form an amide bond, creating the desired compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide portion of the molecule is planar due to the conjugation of the amide group with the benzene ring . The dimethylamino group would add some steric bulk to the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and 4-(dimethylamino)phenethylamine . The dimethylamino group could potentially be quaternized with an alkyl halide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the dimethylamino group could make the compound a weak base . The compound is likely to be solid at room temperature .

Safety and Hazards

As with any chemical compound, handling “N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide” would require appropriate safety precautions. It’s important to avoid ingestion, inhalation, or contact with skin or eyes . The compound could potentially be harmful if swallowed .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-21(2)16-8-5-14(6-9-16)11-12-20-19(22)15-7-10-17(23-3)18(13-15)24-4/h5-10,13H,11-12H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXELWTUJVJQUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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